molecular formula C12H10ClNO2 B095641 Ethyl 4-chloroquinoline-2-carboxylate CAS No. 18436-69-6

Ethyl 4-chloroquinoline-2-carboxylate

Cat. No.: B095641
CAS No.: 18436-69-6
M. Wt: 235.66 g/mol
InChI Key: POWYXUDTZJAGFL-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Mechanism of Action

Mode of Action

It is believed to interact with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-chloroquinoline-2-carboxylate are not well-documented. These properties play a crucial role in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound .

Result of Action

Given the complexity of the compound and its potential range of targets, it is likely that its effects are multifaceted and context-dependent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloroquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloroquinoline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.

Another method involves the use of Friedländer synthesis, where an o-aminoaryl ketone reacts with an aldehyde in the presence of an acid catalyst. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvent-free conditions is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted quinoline derivatives.

    Oxidation and Reduction Reactions: Different oxidized or reduced forms of the quinoline ring.

    Condensation Reactions: Amides and other condensation products.

Scientific Research Applications

Ethyl 4-chloroquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential antimalarial, antibacterial, and anticancer agents.

    Materials Science: The compound is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It serves as a probe in studying various biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloroquinazoline-2-carboxylate
  • Ethyl 2-chloroquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 4-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position and ester group at the 2-position make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-chloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWYXUDTZJAGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296524
Record name ethyl 4-chloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-69-6
Record name 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18436-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 109750
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18436-69-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-chloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (5 ml) was added to ethyl 4-hydroxyquinoline-2-carboxylate (1.01 g). The reaction mixture was subjected to single-mode microwave at 100° C. for 30 min using a Smith Microwave Synthesizer. The solvent was removed in vacuo and recrystallized with acetone to gave the title compound as a white solid (1.90 g). MS (ES) MH+: 235, 237 for C12H10ClNO2; NMR (CDCl3): 1.44 (t, 3H, J=7.16), 4.51 (q, 2H, J=7.16), 7.19 (s, 1H), 7.71 (m, 1H), 7.81 (m, 1H), 8.22 (m, 1H), 8.36 (d, 1H, J=8.29).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One

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